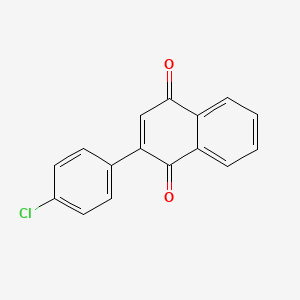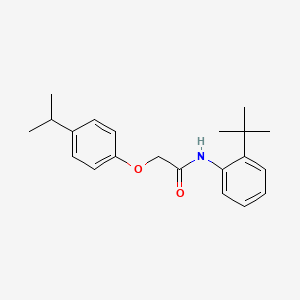
N-(2-tert-butylphenyl)-2-(4-isopropylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-tert-butylphenyl)-2-(4-isopropylphenoxy)acetamide, commonly known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and its activation has been implicated in the treatment of metabolic disorders such as obesity, type 2 diabetes, and cancer. A-769662 has been widely studied for its potential therapeutic applications in these areas.
Mécanisme D'action
A-769662 activates N-(2-tert-butylphenyl)-2-(4-isopropylphenoxy)acetamide by binding to the γ-subunit of the enzyme and inducing a conformational change that promotes phosphorylation of the α-subunit. This leads to the activation of downstream signaling pathways involved in glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. A-769662 has also been shown to inhibit the activity of acetyl-CoA carboxylase, a key enzyme involved in fatty acid synthesis.
Biochemical and Physiological Effects
A-769662 has been shown to have a variety of biochemical and physiological effects, including increased glucose uptake in skeletal muscle and adipocytes, improved insulin sensitivity, and inhibition of cancer cell growth. In addition, A-769662 has been shown to increase fatty acid oxidation and mitochondrial biogenesis, which may contribute to its metabolic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of A-769662 is its specificity for N-(2-tert-butylphenyl)-2-(4-isopropylphenoxy)acetamide activation, which allows for the study of the specific effects of this compound activation on cellular metabolism. However, A-769662 has also been shown to have off-target effects on other enzymes, such as protein kinase A and protein kinase C, which may complicate interpretation of experimental results. In addition, the optimal concentration of A-769662 for experimental use may vary depending on the cell type and experimental conditions.
Orientations Futures
Future research on A-769662 may focus on its potential therapeutic applications in metabolic disorders and cancer. In particular, further studies may investigate the optimal dosing and administration of A-769662 for these conditions, as well as its potential side effects and toxicity. In addition, research may explore the use of A-769662 in combination with other drugs or therapies to enhance its therapeutic effects. Finally, further studies may investigate the molecular mechanisms underlying the effects of A-769662 on cellular metabolism and signaling pathways.
Méthodes De Synthèse
The synthesis of A-769662 involves several steps, starting with the reaction of 2-tert-butylphenylboronic acid with 4-isopropylphenol in the presence of a palladium catalyst. The resulting intermediate is then reacted with chloroacetyl chloride and purified to yield A-769662 in high purity. The synthesis of A-769662 has been optimized for high yield and purity, making it readily available for research purposes.
Applications De Recherche Scientifique
A-769662 has been extensively studied for its potential therapeutic applications in metabolic disorders and cancer. In vitro studies have shown that A-769662 activates N-(2-tert-butylphenyl)-2-(4-isopropylphenoxy)acetamide and promotes glucose uptake in skeletal muscle and adipocytes. In vivo studies have demonstrated that A-769662 improves glucose tolerance and insulin sensitivity in animal models of obesity and type 2 diabetes. A-769662 has also been shown to inhibit cancer cell growth and induce apoptosis in various cancer cell lines.
Propriétés
IUPAC Name |
N-(2-tert-butylphenyl)-2-(4-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2/c1-15(2)16-10-12-17(13-11-16)24-14-20(23)22-19-9-7-6-8-18(19)21(3,4)5/h6-13,15H,14H2,1-5H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFPDNLCBZFTGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3-({[(4-ethoxyphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5806505.png)
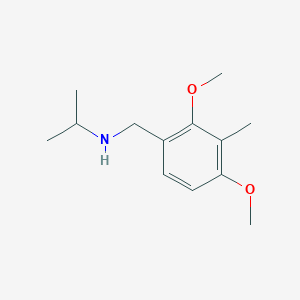

![2-methyl-3-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5806527.png)

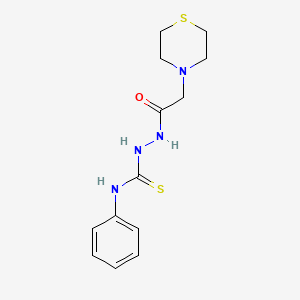
![2-[(8-hydroxy-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl)carbonyl]benzoic acid](/img/structure/B5806539.png)

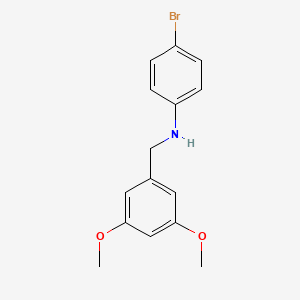
![1-(4-methoxyphenyl)-3-[(2-methylphenyl)amino]-2-buten-1-one](/img/structure/B5806565.png)

![4-chloro-2-{[(6-methyl-2-pyridinyl)amino]methyl}phenol](/img/structure/B5806578.png)
![methyl 2-{[(2-fluorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5806593.png)
